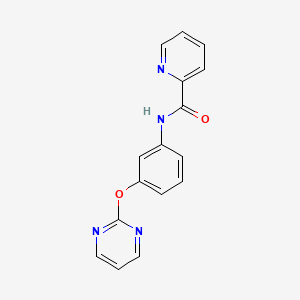
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide, also known as PYR-2 or AKT inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
作用機序
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide exerts its pharmacological effects by binding to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism. Additionally, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of other kinases, such as GSK3β and CDK2, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide induces cell death by inhibiting AKT activity and downstream signaling pathways. In diabetic mice, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide improves glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. In animal models of neurodegenerative diseases, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has several advantages as a research tool, including its high potency and specificity for AKT inhibition, as well as its ability to inhibit other kinases involved in various cellular processes. However, it also has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
将来の方向性
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent for various diseases. Some future directions for research include:
1. Investigating the efficacy of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment.
2. Studying the long-term effects of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide on glucose metabolism and insulin sensitivity in diabetic animal models.
3. Investigating the potential of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide as a neuroprotective agent in human clinical trials for neurodegenerative diseases.
4. Developing more potent and selective AKT inhibitors based on the structure of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide.
Conclusion:
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide is a small molecule inhibitor that has shown promising results as a therapeutic agent for various diseases. Its ability to inhibit AKT activity and downstream signaling pathways has been shown to induce cell death in cancer cells, improve glucose metabolism in diabetic mice, and have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to fully understand its potential as a therapeutic agent and develop more potent and selective AKT inhibitors.
合成法
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with 3-aminopyridine, followed by the reaction of the resulting intermediate with 2-hydroxy-3-methoxypyrimidine. The final product is purified using column chromatography, yielding a white crystalline powder with a purity of over 98%.
科学的研究の応用
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the protein kinase AKT, which plays a crucial role in cell survival and proliferation. By inhibiting AKT activity, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can induce cell death in cancer cells and improve glucose metabolism in diabetic mice. Furthermore, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-7-1-2-8-17-14)20-12-5-3-6-13(11-12)22-16-18-9-4-10-19-16/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMTJLLVSVCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
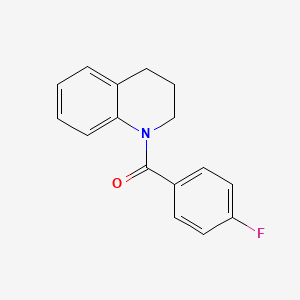
![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
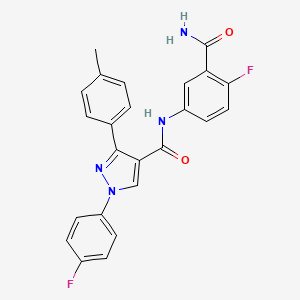
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
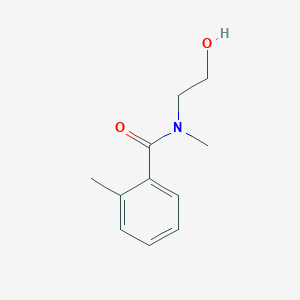
![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
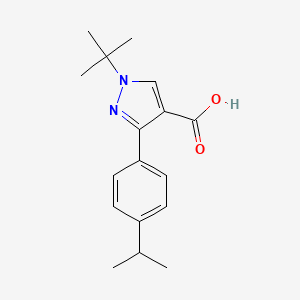
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)